REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]=[C:9](N)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.N([O-])=O.[Na+].OP=O.C(=O)([O-])[O-].[Na+].[Na+]>P(=O)(O)(O)O>[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1N=C(S2)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
OP=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below -4°
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (about 2.5 litres)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
gave an orange oil that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica (dichloromethane as eluant)
|
Type
|
CUSTOM
|
Details
|
The product with adequate purity for further reaction
|
Type
|
CUSTOM
|
Details
|
was obtained as a dark orange oil
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC2=C1N=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |